[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine
Overview
Description
[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a morpholine ring and a methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine typically involves the reaction of 4-morpholinopiperidine with formaldehyde and methylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through crystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like or , leading to the formation of corresponding .
Reduction: Reduction reactions can be performed using in the presence of a to yield .
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides in the presence of a base such as .
Major Products:
N-oxides: from oxidation.
Secondary amines: from reduction.
Substituted piperidines: from nucleophilic substitution.
Scientific Research Applications
Chemistry: In organic chemistry, [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceutical compounds and agrochemicals .
Biology and Medicine: drug candidates targeting neurological disorders . Its structural features make it a valuable scaffold for the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and polymers . Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of fine chemicals .
Mechanism of Action
The mechanism of action of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine involves its interaction with biological targets such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of the morpholine ring enhances its binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
- 4-Morpholinopiperidine
- 1-Methyl-4-piperidinylpiperazine
- N-Methyl-4-piperidinylamine
Comparison: Compared to similar compounds, [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine exhibits unique properties due to the presence of both the morpholine and piperidine rings. This dual-ring structure enhances its chemical reactivity and biological activity , making it a more versatile intermediate in synthetic applications .
Properties
IUPAC Name |
(1-methyl-4-morpholin-4-ylpiperidin-4-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-13-4-2-11(10-12,3-5-13)14-6-8-15-9-7-14/h2-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIAZGAQJWMPKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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